molecular formula C12H23ClF3N B1404488 4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride CAS No. 1432677-69-4

4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride

Cat. No. B1404488
M. Wt: 273.76 g/mol
InChI Key: VPUFKJHILDHAGV-UHFFFAOYSA-N
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Description

“4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride” is a chemical compound with the CAS number 1432677-69-4 . It has a molecular weight of 273.77 and a molecular formula of C12H23ClF3N .

Scientific Research Applications

  • Regioselectivity in Synthesis : In the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, a series involving 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and tert-butylhydrazine hydrochloride, high regioselectivity was observed under certain conditions, highlighting the compound's potential in precise synthetic applications (Martins et al., 2012).

  • Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, closely related to the tert-butyl group, are highly versatile for the asymmetric synthesis of amines. This methodology allows for the efficient synthesis of a wide range of enantioenriched amines, important in pharmaceutical development (Ellman et al., 2002).

  • Crystal Structure Analysis : Studies on compounds like N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine reveal insights into their crystal structures, providing valuable information for materials science and molecular engineering (Ostercamp et al., 1993).

  • Cycloaddition Reactions : Research on 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene and its reactions demonstrates the compound's utility in organic synthesis, particularly in creating complex molecular structures (Kozmin et al., 2003).

  • Antitumor Activity : Certain derivatives, like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, have shown promising antitumor activity in preliminary biological tests, suggesting potential pharmaceutical applications (叶姣 et al., 2015).

  • Fluorinated Compound Synthesis : The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones led to the formation of fluorinated aminoketenimines and trifluoromethylated furan derivatives, highlighting the compound's role in synthesizing fluorinated organic compounds (Mosslemin et al., 2004).

properties

IUPAC Name

4-tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F3N.ClH/c1-10(2,3)9-5-4-7-11(16,8-6-9)12(13,14)15;/h9H,4-8,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUFKJHILDHAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(CC1)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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